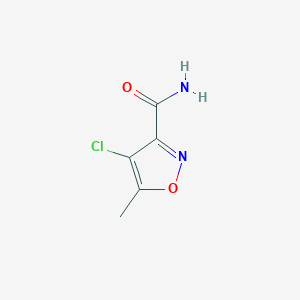

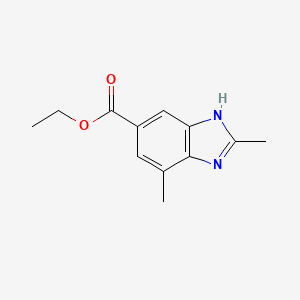

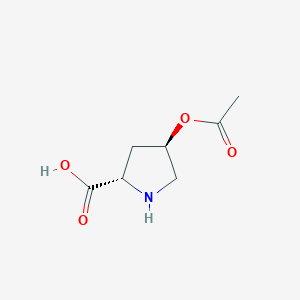

![molecular formula C9H8N2O2 B1499564 2-(1H-ピロロ[3,2-b]ピリジン-3-イル)酢酸 CAS No. 27224-27-7](/img/structure/B1499564.png)

2-(1H-ピロロ[3,2-b]ピリジン-3-イル)酢酸

概要

説明

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar pyrrolopyridine derivatives have been synthesized for various biological evaluations .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound is very soluble, with a solubility of 2.81 mg/ml .科学的研究の応用

がん治療:FGFR阻害剤

2-(1H-ピロロ[3,2-b]ピリジン-3-イル)酢酸: 誘導体は、線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています。FGFRは、さまざまな癌の発生および進行に重要な役割を果たします。FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝臓がんを含むいくつかの種類の腫瘍に関連しています。この化合物の誘導体、特に化合物4hは、FGFR1〜4に対して有意な阻害活性を示し、低いIC50値は高い効力を示しています。 in vitro研究では、これらの化合物は癌細胞の増殖を阻害し、アポトーシスを誘導し、遊走と浸潤能力を低下させることが示されており、がん治療の有望な候補となっています .

標的薬物設計

1H-ピロロ[3,2-b]ピリジン-3-酢酸の構造的特徴は、標的薬物の設計のための魅力的な足場となっています。FGFRアイソフォームに選択的に結合する能力により、標的効果を最小限に抑え、治療結果を改善する標的療法の開発が可能になります。 化合物4hなどの特定の誘導体の低分子量は、薬物設計におけるその後の最適化に有益であり、より効果的で毒性の低い治療薬を作成する可能性を高めます .

シグナル伝達研究

この化合物のFGFR阻害における役割は、シグナル伝達研究にも及びます。FGF-FGFR軸は、臓器の発達、細胞の増殖、遊走、血管新生、その他の重要なプロセスを調節する経路に関与しています。 1H-ピロロ[3,2-b]ピリジン-3-酢酸誘導体がFGFR依存性シグナル伝達に与える影響を研究することにより、研究者はこれらの生物学的機能の基盤となる分子メカニズムと、それらの調節異常が疾患状態にどのように寄与するかについての洞察を得ることができます .

分子生物学研究

分子生物学では、この化合物はチロシン残基の自己リン酸化とRAS-MEK-ERK、PLCγ、PI3K-Aktなどの下流シグナル伝達経路の活性化を理解するためのツールとして役立ちます。これらの経路は、細胞間コミュニケーションと外部刺激への反応に不可欠です。 FGFRを阻害することにより、研究者はこれらの経路が細胞の挙動に与える影響を研究し、介入のための潜在的な標的を特定することができます .

薬理学的研究

1H-ピロロ[3,2-b]ピリジン-3-酢酸誘導体の薬理学的研究は、新しい医薬品の開発のためのリード化合物としての可能性に焦点を当てています。FDAがErdafitinibやPemigatinibなどのFGFR阻害剤を承認したため、FGFR標的薬のクラスを拡大することに対する関心が高まっています。 これらの研究は、薬力学、薬物動態、および新しい薬物候補の治療指数を理解することに貢献します .

免疫調節のためのTNIK阻害

別の用途は、Traf2-およびNck-相互作用キナーゼ(TNIK)の阻害であり、これはWntシグナル伝達経路に関与し、免疫応答の調節に影響を与えます。1H-ピロロ[3,2-b]ピリジン足場に基づく化合物は、TNIKの高い阻害を示し、一部は1 nM未満のIC50値を示しています。 これらの発見は、免疫調節療法とWnt経路が関与する疾患の治療における可能性を示唆しています .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

It is known that fgfr inhibitors block the activation of the fgfr signaling pathway, which is involved in regulating organ development, cell proliferation, migration, angiogenesis, and other processes .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in cell proliferation, migration, and survival.

Pharmacokinetics

It has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 0.81, indicating its lipophilicity . Lipophilicity can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Fgfr inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

生化学分析

Biochemical Properties

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and affecting downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, leading to the inhibition of their kinase activity and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid change over time. Studies have shown that the compound remains stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including potential damage to healthy tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its impact on cellular processes are essential for understanding its overall biochemical behavior and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is vital for optimizing its therapeutic efficacy.

Subcellular Localization

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQIMQAZVVLLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668547 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27224-27-7 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

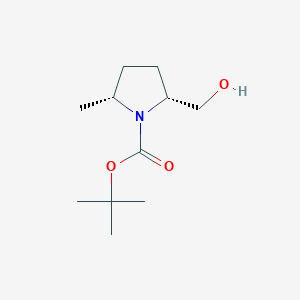

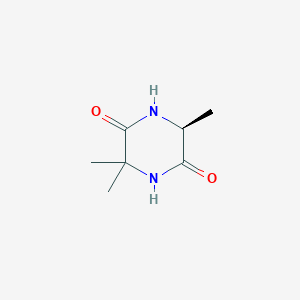

![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)